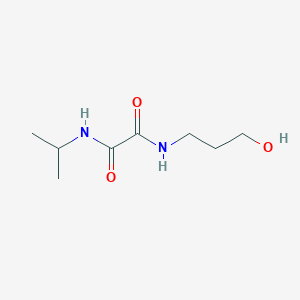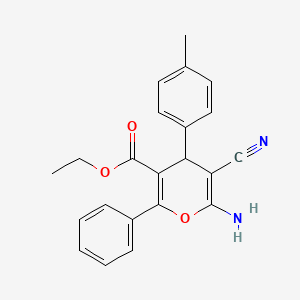
N-(3-hydroxypropyl)-N'-(propan-2-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-HYDROXYPROPYL)-N-ISOPROPYLETHANEDIAMIDE is a chemical compound that features both hydroxy and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-HYDROXYPROPYL)-N-ISOPROPYLETHANEDIAMIDE typically involves the reaction of 3-hydroxypropylamine with isopropylamine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-hydroxypropylamine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form an intermediate.
Step 2: The intermediate is then reacted with isopropylamine to yield N-(3-HYDROXYPROPYL)-N-ISOPROPYLETHANEDIAMIDE.
Industrial Production Methods
In an industrial setting, the production of N-(3-HYDROXYPROPYL)-N-ISOPROPYLETHANEDIAMIDE may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common.
Chemical Reactions Analysis
Types of Reactions
N-(3-HYDROXYPROPYL)-N-ISOPROPYLETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxy group into a leaving group for substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used in the substitution reaction.
Scientific Research Applications
N-(3-HYDROXYPROPYL)-N-ISOPROPYLETHANEDIAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its functional groups.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-HYDROXYPROPYL)-N-ISOPROPYLETHANEDIAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and amide groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Hydroxypropyl)phthalimide
- N-(3-Hydroxypropyl)aniline
- N-(3-Hydroxypropyl) 3α,12α-Dihydroxy-5β-cholan-24-amide
Uniqueness
N-(3-HYDROXYPROPYL)-N-ISOPROPYLETHANEDIAMIDE is unique due to its combination of hydroxy and amide functional groups, which provide it with distinct reactivity and interaction capabilities. This makes it particularly useful in applications where both types of interactions are beneficial.
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-N'-propan-2-yloxamide |
InChI |
InChI=1S/C8H16N2O3/c1-6(2)10-8(13)7(12)9-4-3-5-11/h6,11H,3-5H2,1-2H3,(H,9,12)(H,10,13) |
InChI Key |
BKUSDKXSLKPMJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-({N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11548476.png)
![4-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11548477.png)

![2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11548489.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11548493.png)
![methyl 4-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B11548497.png)
![2-(2,6-Dimethylphenoxy)-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11548501.png)
![(3Z)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(5-chloro-2-methylphenyl)butanamide](/img/structure/B11548510.png)
![4-((E)-{2-[2-(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-furoate](/img/structure/B11548517.png)
![N'-[(E)-(1H-Indol-3-YL)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B11548528.png)
![2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol](/img/structure/B11548538.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11548551.png)
![2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate](/img/structure/B11548556.png)

